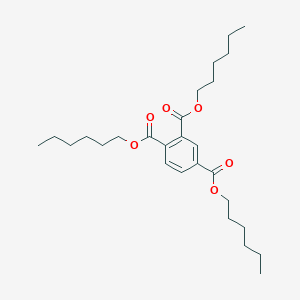

Trihexyl benzene-1,2,4-tricarboxylate

Description

Properties

IUPAC Name |

trihexyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHBQKVKHGQWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052681 | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1528-49-0 | |

| Record name | Trihexyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trihexyl benzene-1,2,4-tricarboxylate, a tri-ester of trimellitic acid. The primary and most industrially relevant synthesis pathway involves the direct esterification of trimellitic anhydride with n-hexanol. This document details the chemical reactions, experimental protocols, and quantitative data associated with this process.

Synthesis Pathway

The synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with three equivalents of n-hexanol. The reaction is typically catalyzed by a Lewis acid, such as a titanate catalyst, and proceeds at elevated temperatures with the removal of water to drive the reaction to completion.

The initial reaction involves the opening of the anhydride ring by one molecule of n-hexanol to form a monoester with two carboxylic acid groups. Subsequent esterification of these carboxylic acid groups with two additional molecules of n-hexanol yields the desired this compound.

A less common alternative route is a two-step process involving the initial synthesis of trimethyl trimellitate from trimellitic anhydride and methanol. This is followed by a transesterification reaction with n-hexanol to yield the final product. However, the direct esterification method is generally more straightforward and is the focus of this guide.

Synthesis Reaction Workflow

Caption: Direct esterification of trimellitic anhydride with n-hexanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₄₂O₆ | [1] |

| Molecular Weight | 462.62 g/mol | [1] |

| Starting Material 1 | Trimellitic Anhydride (1 equivalent) | |

| Starting Material 2 | n-Hexanol (≥ 3 equivalents) | |

| Catalyst | Tetrabutoxytitanium or Titanium Isopropoxide | [2] |

| Reaction Temperature | 185-245 °C | |

| Reaction Time | 3-4 hours | |

| Reported Yield | 98% | |

| Purity (typical) | >99% | [2] |

| Appearance | Clear, slightly yellow liquid | |

| Boiling Point | 260-262 °C @ 4 mmHg | [2] |

| Melting Point | -46 °C | [2] |

| Density | 1.026 g/cm³ | [2] |

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound based on established industrial processes and standard laboratory practices.

Materials:

-

Trimellitic anhydride (1.0 mol, 192.13 g)

-

n-Hexanol (3.5 mol, 357.63 g, 438 mL)

-

Tetrabutoxytitanium (approx. 0.1-0.3% by weight of trimellitic anhydride, ~0.2-0.6 g)

-

Activated carbon

-

Sodium hydroxide solution (10-15% w/v)

-

Diatomaceous earth (e.g., Celite)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Charging the Reactor: In a three-necked round-bottom flask, add trimellitic anhydride and n-hexanol.

-

Initial Heating and Catalyst Addition: Begin stirring the mixture and heat it to 185-195 °C. Once this temperature is reached, add the tetrabutoxytitanium catalyst.

-

Esterification Reaction: Continue heating the reaction mixture to a temperature of 185-245 °C. The water formed during the reaction will be removed azeotropically with n-hexanol and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the acid value of the mixture. Continue the reaction for 3-4 hours, or until the acid value is below 0.50 mg KOH/g.

-

Removal of Excess Alcohol: Once the reaction is complete, remove the excess n-hexanol by vacuum distillation.

-

Neutralization: Cool the reaction mixture and add a 10-15% sodium hydroxide solution to neutralize any remaining acidic species. The acid value should be controlled to be below 0.07 mg KOH/g.

-

Work-up and Purification: The organic layer is separated. To further purify the product, water can be introduced as an entrainer for further vacuum distillation to remove any remaining volatile impurities.

-

Final Filtration: Cool the product to approximately 150 °C and add a small amount of activated carbon and diatomaceous earth. Stir the mixture and then filter it to obtain the final purified this compound.

Experimental Workflow Diagram

References

physicochemical properties of trihexyl benzene-1,2,4-tricarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Trihexyl Benzene-1,2,4-tricarboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trihexyl trimellitate, is a branched-chain aromatic ester. It belongs to the class of trimellitate esters, which are primarily utilized as plasticizers in the manufacturing of polyvinyl chloride (PVC) and other polymers. This document provides a comprehensive overview of the core , along with generalized experimental protocols for its synthesis and analysis. Due to its principal applications in material science, there is no documented evidence of its interaction with biological signaling pathways.

Physicochemical Properties

The properties of this compound are summarized in the tables below. It is important to distinguish it from similar compounds such as tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (trioctyl trimellitate), which has a different molecular formula and CAS number.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Trihexyl trimellitate, THTM, Morflex 560 | [1] |

| CAS Number | 1528-49-0 | [1][2] |

| Molecular Formula | C27H42O6 | [1][3] |

| Molecular Weight | 462.6 g/mol | [1] |

| Physical State | Liquid | [1][4] |

| Appearance | Clear, slightly yellow viscous liquid | [3] |

| Melting Point | -46 °C | [3][4][5] |

| Boiling Point | 260-262 °C (at 4 mmHg) | [3][4][5] |

| Density | 1.015 - 1.026 g/cm³ | [3][5] |

| Refractive Index (n20/D) | 1.487 | [3][5] |

| Flash Point | 219.9 - 268 °C | [3][5] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Reference |

| Water Solubility | 33.3 ng/L at 25°C (practically insoluble) | [3][5] |

| LogP (Octanol/Water Partition Coefficient) | 6.89790 - 8.87 | [2][3][5] |

| Vapor Pressure | 3.57E-11 mmHg at 25°C | [5] |

Experimental Protocols

Synthesis: Fischer Esterification

This compound is synthesized via the Fischer esterification of trimellitic acid (or its anhydride) with hexan-1-ol.

Materials:

-

Trimellitic anhydride

-

Hexan-1-ol (3 molar equivalents)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene (as a solvent to facilitate water removal)

Procedure:

-

A mixture of trimellitic anhydride, hexan-1-ol, and a catalytic amount of sulfuric acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored (e.g., by thin-layer chromatography) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent and any excess hexan-1-ol are removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of the synthesized ester can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this nonpolar analyte.[2]

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile, and filtered before injection.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

This diagram outlines the typical steps for the analytical characterization of the final product.

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways

This compound is an industrial chemical primarily used as a plasticizer. Its mechanism of action in polymers involves physical insertion between polymer chains to increase flexibility. There is no scientific literature to suggest that this compound is designed for or interacts with specific biological signaling pathways in the manner of a pharmaceutical agent. Its toxicological profile is characterized by low acute toxicity.[6] Therefore, diagrams of signaling pathways are not applicable to this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties that make it suitable for its primary application as a plasticizer. Its synthesis and analysis follow standard organic chemistry protocols. The lack of interaction with biological signaling pathways underscores its role as a material science chemical rather than a bioactive compound. This guide provides a foundational understanding of its core properties for researchers and professionals in relevant fields.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Buy Trioctyl benzene-1,2,4-tricarboxylate | 89-04-3 [smolecule.com]

An In-depth Technical Guide to Trihexyl Benzene-1,2,4-tricarboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, also known as trihexyl trimellitate, is a synthetic organic compound that has garnered interest in various industrial and research applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methods. It also explores its toxicological profile and potential applications in the pharmaceutical and medical device industries, with a focus on its role as a safer alternative to traditional plasticizers.

Molecular Structure and Identification

This compound is the tri-ester of trimellitic acid and n-hexanol. Its chemical structure consists of a central benzene ring substituted with three hexyl carboxylate groups at positions 1, 2, and 4.

Molecular Formula: C₂₇H₄₂O₆[1]

Synonyms: Trihexyl trimellitate, 1,2,4-Benzenetricarboxylic acid, trihexyl ester[1]

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular Structure of this compound.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound and its close analog, trioctyl trimellitate (TOTM), is presented below.

| Property | Value | Reference |

| Molecular Weight | 462.62 g/mol | [1] |

| LogP | 8.5 | [1] |

| Boiling Point | 260-262 °C (4 mmHg) | [3] |

| Melting Point | -46 °C | [3] |

| Water Solubility | 33.3 ng/L at 25 °C | [3] |

| Acute Oral Toxicity (LD50, rat) | >3200 mg/kg (for TOTM) | |

| Dermal Toxicity (LD50, rabbit) | >1980 mg/kg (for TOTM) | |

| NOAEL (28-day oral, rat) | 184 mg/kg bw/day (for TOTM) |

Synthesis and Purification

Synthesis Protocol: Esterification

A common method for the synthesis of this compound is through the esterification of trimellitic anhydride with hexan-1-ol.

Caption: Synthesis of this compound.

The reaction is typically carried out in an inert atmosphere and is catalyzed by an organometallic compound such as tetrabutoxytitanium.[3] The reactants are heated to drive the reaction to completion, and the water produced as a byproduct is removed.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the final product can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Analytical HPLC

A common analytical method for this compound involves the following conditions:

-

Column: A reverse-phase column, such as Newcrom R1 or C18, is suitable for the separation.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is typically used.[2] For applications compatible with mass spectrometry (MS), formic acid can be substituted for phosphoric acid.[2]

-

Detection: UV detection is commonly employed.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Applications in the Pharmaceutical and Medical Device Industry

This compound and its analogs, particularly trioctyl trimellitate (TOTM), are gaining prominence as safer alternatives to traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), in medical devices.

The primary advantages of using these compounds in medical-grade PVC include:

-

Reduced Leachability: Due to their higher molecular weight, these plasticizers exhibit significantly lower migration from the polymer matrix into fluids or medications that come into contact with the device.[4] This is a critical safety feature, especially for long-term applications like feeding tubes and dialysis equipment.[4]

-

Chemical Resistance and Thermal Stability: They demonstrate excellent resistance to various drugs and disinfectants and maintain their integrity during sterilization processes.[4]

While not a primary active pharmaceutical ingredient, the biocompatibility and low toxicity of trihexyl trimellitate suggest its potential as an excipient in drug delivery systems, particularly for hydrophobic drugs where it could act as a solubilizing agent or a component in nanoparticle formulations.

Biological Interactions and Signaling Pathways

While research on the specific cellular interactions of this compound is limited, studies on its close analog, tris(2-ethylhexyl) trimellitate (TOTM), provide valuable insights into its potential biological effects.

Interaction with Estrogen Receptor-α

Studies have shown that TOTM can interact with the human estrogen receptor-α (ERα).[5][6] Although the binding affinity is significantly weaker (approximately 10-fold) than that of DEHP, this interaction suggests a potential for endocrine-disrupting effects.[6] The activation of ERα can lead to downstream cellular responses, including the potential for increased estradiol production.[5][6]

The following diagram illustrates the potential signaling pathway initiated by the interaction of a trimellitate compound with ERα.

References

spectroscopic data interpretation for trihexyl benzene-1,2,4-tricarboxylate

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various industrial and research applications. The following sections detail the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra, along with relevant experimental protocols.

Molecular Structure and Properties

This compound, also known as tri-n-hexyl trimellitate, is an organic compound with the chemical formula C27H42O6.[1] Its structure consists of a benzene ring substituted with three hexyl carboxylate ester groups at positions 1, 2, and 4. This compound is often used as a plasticizer.[2]

Key Molecular Properties:

-

Molecular Formula: C27H42O6[1]

-

Molecular Weight: 462.6 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 1528-49-0[1]

Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. For this compound, the spectrum can be divided into the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.2 - 7.8 | m | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~ 4.3 - 4.1 | t | 6H | -O-CH2- protons of the three hexyl chains |

| ~ 1.8 - 1.6 | m | 6H | -O-CH2-CH2- protons of the three hexyl chains |

| ~ 1.4 - 1.2 | m | 18H | -(CH2)3- protons of the three hexyl chains |

| ~ 0.9 | t | 9H | -CH3 protons of the three hexyl chains |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:

-

The aromatic region shows a complex multiplet for the three protons on the benzene ring, indicating their distinct chemical environments due to the unsymmetrical substitution pattern.

-

The downfield triplet around 4.2 ppm corresponds to the six protons of the methylene groups directly attached to the electron-withdrawing carboxylate groups.

-

The remaining signals in the aliphatic region correspond to the other methylene and methyl groups of the three hexyl chains.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 167 - 165 | C=O (Carboxylate carbons) |

| ~ 135 - 128 | Aromatic carbons |

| ~ 66 | -O-CH2- carbons |

| ~ 31 | -CH2- carbons |

| ~ 28 | -CH2- carbons |

| ~ 25 | -CH2- carbons |

| ~ 22 | -CH2- carbons |

| ~ 14 | -CH3 carbons |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Interpretation:

-

The signals in the downfield region (~165-167 ppm) are characteristic of the carbonyl carbons in the ester groups.

-

The signals in the aromatic region (~128-135 ppm) correspond to the six carbons of the benzene ring.

-

The signal around 66 ppm is assigned to the methylene carbons directly bonded to the oxygen atoms of the ester groups.

-

The remaining signals in the upfield region are attributed to the other methylene and methyl carbons of the hexyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data (LC-ESI-QTOF)

| m/z | Ion |

| 463.3054 | [M+H]⁺ |

| 485.2873 | [M+Na]⁺ |

| 361.1978 | [M - C6H13O + H]⁺ |

| 277.107 | [M - 2(C6H13O) + 2H]⁺ |

| 193.0135 | [M - 3(C6H13O) + 3H]⁺ |

Data sourced from PubChem.[1]

Interpretation:

-

The presence of the protonated molecular ion [M+H]⁺ at m/z 463.3054 confirms the molecular weight of the compound.

-

The fragmentation pattern shows sequential loss of the hexoxy groups, which is characteristic of this type of ester.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2960 - 2850 | C-H stretch | Aliphatic C-H |

| ~ 1730 | C=O stretch | Ester carbonyl |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Ester C-O |

Interpretation:

-

The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.

-

The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic hexyl chains.

-

The absorptions in the 3000-3100 cm⁻¹ and 1480-1600 cm⁻¹ regions are indicative of the aromatic C-H and C=C bonds of the benzene ring, respectively.

-

The prominent band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of trimellitic anhydride with hexan-1-ol.[3]

Materials:

-

Trimellitic anhydride

-

Hexan-1-ol

-

Tetrabutoxytitanium (catalyst)

-

Toluene (solvent)

Procedure:

-

A mixture of trimellitic anhydride, a stoichiometric excess of hexan-1-ol, and a catalytic amount of tetrabutoxytitanium in toluene is heated to reflux.

-

The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[4]

-

The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Standard pulse sequences are used to acquire the 1D spectra. 2D NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[5]

Mass Spectrometry:

-

Mass spectra can be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.[1]

-

The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and infused into the ion source.

-

The analysis is typically performed in positive ion mode to observe protonated or sodiated molecules.

Infrared Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

References

Technical Guide: Solubility Profile of Trihexyl Benzene-1,2,4-tricarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trihexyl benzene-1,2,4-tricarboxylate. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in publicly accessible literature, this document outlines the expected solubility behavior based on the compound's chemical structure. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work. This guide is intended to be a foundational resource for scientists and professionals engaged in research and development where this compound is utilized, enabling them to systematically generate the solubility data required for their applications.

Introduction

This compound, also known as trihexyl trimellitate, is a chemical compound with the molecular formula C27H42O6[1]. It belongs to the class of aromatic esters and is noted for its use as a plasticizer. The solubility of this compound in various organic solvents is a critical parameter for its application in diverse fields, including materials science and drug formulation. Understanding its solubility profile is essential for process design, formulation development, and quality control.

Based on its chemical structure, featuring a central benzene ring with three carboxylate ester groups attached to long alkyl (hexyl) chains, this compound is a non-polar molecule. This structural characteristic suggests good solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents like water. Indeed, its water solubility is reported to be extremely low, in the nanograms per liter range[2][3]. While general statements in the literature suggest solubility in ethers and alcohols, specific quantitative data remains scarce.

This guide provides a framework for the systematic determination and presentation of the solubility of this compound.

Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in a variety of organic solvents could not be identified. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate solubility data pertinent to their specific solvent systems and experimental conditions.

For the purpose of standardized data presentation, the following table structure is recommended for reporting experimentally determined solubility values.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Butyl Acetate | |||||

| Aromatic Hydrocarbons | Toluene | ||||

| Xylene | |||||

| Aliphatic Hydrocarbons | Hexane | ||||

| Heptane | |||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Chlorinated Solvents | Dichloromethane | ||||

| Chloroform |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The most widely accepted method for determining equilibrium solubility is the shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5 °C.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For more complete separation, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring that no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial. This step is crucial to remove any remaining solid microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or GC to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

References

thermal degradation analysis of trihexyl benzene-1,2,4-tricarboxylate

An In-depth Technical Guide to the Thermal Degradation Analysis of Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (THBT) is a complex organic molecule characterized by a central benzene ring and three hexyl carboxylate ester groups. Its molecular structure imparts properties such as high boiling point, low volatility, and good thermal stability, making it a candidate for applications like specialized plasticizers, lubricants, and potentially as a non-volatile excipient in drug delivery systems. The thermal degradation profile of THBT is a critical aspect of its material characterization, providing insights into its upper service temperature, decomposition kinetics, and the nature of its degradation products. This information is vital for quality control, safety assessment, and for tailoring its properties for specific applications.

Analytical Methodologies for Thermal Degradation Analysis

A multi-faceted approach employing several analytical techniques is necessary to comprehensively characterize the thermal degradation of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[2]

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[3]

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), determined from the first derivative of the TGA curve (DTG curve), are key parameters.[1]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition energetics.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: A similar heating program to the TGA analysis is often employed, for instance, heating from ambient to 400°C at 10°C/min.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to thermal events. For thermal degradation, an exothermic or endothermic peak accompanying mass loss in the TGA provides information about the nature of the decomposition reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of the sample (microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is subjected to a rapid temperature increase to a set pyrolysis temperature (e.g., 600 °C) for a short duration.[3]

-

GC Separation: The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each compound that allows for its identification by comparison with spectral libraries.[5]

Expected Thermal Degradation Profile and Data

While specific data for this compound is not available, the following tables summarize the expected quantitative data based on the analysis of similar high-molecular-weight aromatic esters.

Table 1: Expected TGA and DSC Data for this compound

| Parameter | Expected Value | Description |

| TGA | ||

| Tonset (Nitrogen, 10 °C/min) | 250 - 350 °C | The temperature at which significant mass loss begins. Aromatic esters are generally characterized by high thermal stability.[6] |

| Tmax (Nitrogen, 10 °C/min) | 300 - 400 °C | The temperature at which the rate of mass loss is at its maximum. |

| Residue at 600 °C | < 5% | The percentage of mass remaining at the end of the analysis in an inert atmosphere. |

| DSC | ||

| Melting Point | Not applicable (liquid at room temp.) | The compound is a liquid at ambient conditions.[7] |

| Decomposition | Endothermic/Exothermic | The decomposition process may be accompanied by either an endothermic (bond breaking) or exothermic (secondary reactions) heat flow. |

Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC/MS

| Compound Class | Potential Products | Expected Mechanism of Formation |

| Alkenes | 1-Hexene | β-elimination from the hexyl ester groups.[8] |

| Carboxylic Acids | Benzoic acid derivatives | Cleavage of the ester bond. |

| Aromatic Hydrocarbons | Benzene, Toluene | Fragmentation of the benzene ring at higher temperatures. |

| Esters | Smaller alkyl esters | Transesterification or rearrangement reactions. |

| Anhydrides | Phthalic anhydride derivatives | Intramolecular cyclization and elimination. |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive .

Caption: Experimental workflow for thermal degradation analysis.

Proposed Thermal Degradation Pathway

The primary thermal degradation mechanism for alkyl esters is often a concerted, non-radical pathway involving a six-membered transition state, leading to the formation of an alkene and a carboxylic acid.[8][9] For this compound, this would involve the elimination of 1-hexene from each of the three ester groups.

Caption: Proposed initial thermal degradation pathway.

Conclusion

The is crucial for its industrial application and development. Although specific literature data is sparse, a combination of TGA, DSC, and Py-GC/MS provides a robust framework for a thorough investigation. The expected thermal stability is high, with decomposition likely initiating above 250 °C. The primary degradation pathway is anticipated to be the elimination of 1-hexene to form the corresponding carboxylic acid, trimellitic acid, which may further decompose at higher temperatures. The methodologies and expected outcomes detailed in this guide serve as a valuable resource for researchers and professionals undertaking the thermal analysis of this and similar aromatic esters.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. epfl.ch [epfl.ch]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pstc.org [pstc.org]

- 5. digital.csic.es [digital.csic.es]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C27H42O6 | CID 73718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Potential Industrial Applications of Trihexyl Benzene-1,2,4-tricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl benzene-1,2,4-tricarboxylate, a trimellitate ester, is a high-molecular-weight compound with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and established and prospective applications, with a particular focus on its role as a high-performance plasticizer and its emerging utility in the biomedical field. This document consolidates key data, outlines detailed experimental protocols for its synthesis and performance evaluation, and presents visual workflows to elucidate complex processes, serving as a comprehensive resource for professionals in research, materials science, and drug development.

Introduction

This compound, also known as tri-n-hexyl trimellitate, belongs to the family of trimellitate esters, which are characterized by a central benzene ring with three carboxylate ester side chains. These compounds are noted for their thermal stability, low volatility, and excellent permanence, making them superior alternatives to conventional phthalate plasticizers in many demanding applications. The "trihexyl" designation typically refers to the presence of three n-hexyl chains, although isomers such as tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (trioctyl trimellitate or TOTM) are commercially more prevalent and extensively studied. This guide will address both the n-hexyl isomer and draw relevant comparisons with the closely related and well-documented TOTM.

Physicochemical Properties

The properties of this compound make it suitable for a range of industrial uses. A summary of its key physicochemical data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₇H₄₂O₆ |

| Molecular Weight | 462.62 g/mol |

| CAS Number | 1528-49-0 |

| Appearance | Viscous Liquid |

| Boiling Point | 260-262 °C @ 4 mmHg |

| Melting Point | -46 °C |

| Density | ~1.026 g/cm³ |

| Refractive Index | n20/D 1.487 (lit.) |

| Water Solubility | Very low |

| Synonyms | Tri-n-hexyl trimellitate, 1,2,4-Benzenetricarboxylic acid, trihexyl ester |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of trimellitic anhydride with n-hexanol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on typical esterification procedures for trimellitates.

Materials:

-

Trimellitic anhydride (1 mole)

-

n-Hexanol (3.3 moles, slight excess)

-

Titanate catalyst (e.g., tetra-n-butyl titanate, ~0.1% by weight of reactants)

-

Nitrogen gas supply

-

Sodium carbonate solution (for neutralization)

-

Activated carbon (for decolorization, optional)

Apparatus:

-

A four-necked reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Charging the Reactor: Charge the reaction flask with trimellitic anhydride and n-hexanol.

-

Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and maintain a slow nitrogen flow throughout the reaction.

-

Heating and Initial Reaction: Begin stirring and gradually heat the mixture. The reaction typically commences at around 170-180 °C, with the formation of water as a by-product.

-

Water Removal: Collect the water in the Dean-Stark trap as it is formed, driving the reaction to completion.

-

Catalyst Addition: Once the initial rapid water formation subsides, add the titanate catalyst to the reaction mixture.

-

Esterification Completion: Continue heating the mixture at a temperature of approximately 200-220 °C until the acid value of the mixture drops to a desired low level, indicating the completion of the esterification.

-

Neutralization and Catalyst Decomposition: Cool the mixture and neutralize any remaining acidity with a sodium carbonate solution. The catalyst can be decomposed by washing with water.

-

Purification: Remove the excess n-hexanol and other volatile impurities by vacuum distillation. If the product is colored, a treatment with activated carbon followed by filtration can be performed.

-

Final Product: The final product is a clear, viscous liquid, which is this compound.

Industrial Applications: High-Performance Plasticizer

The primary industrial application of this compound and its isomers is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[1] Its high molecular weight and low volatility impart excellent permanence, making it suitable for applications requiring high-temperature resistance and durability.

Mechanism of Plasticization

Caption: Mechanism of PVC plasticization.

Performance Evaluation of Trimellitate Plasticizers

The performance of this compound as a plasticizer is evaluated through a series of standardized tests.

Table 2: Standardized Tests for Plasticizer Performance

| Performance Metric | Standard Test Method | Description |

| Plasticizer Efficiency | ASTM D2284 | Measures the tensile properties of PVC compositions with varying plasticizer concentrations to determine efficiency.[1] |

| Compatibility | ASTM D2383 | Evaluates the compatibility of the plasticizer with PVC under humid conditions by observing any changes in appearance (e.g., exudation).[2][3][4][5] |

| Migration Resistance | ISO 177 | Determines the tendency of the plasticizer to migrate from the plastic into other materials in close contact.[6][7][8] |

| Volatility | ASTM D1203 | Measures the loss of plasticizer from a plastic compound upon heating. |

| Low-Temperature Flexibility | ASTM D746 | Determines the temperature at which a plasticized material becomes brittle. |

Key Applications as a Plasticizer

-

Wire and Cable Insulation: Due to its excellent thermal stability and low volatility, it is used in high-temperature electrical wire and cable insulation.

-

Automotive Interiors: Its permanence and resistance to migration make it suitable for automotive upholstery and interior components.[1]

-

Gasketing Materials: Used in gaskets and seals that require long-term flexibility and resistance to extraction.[1]

-

Medical Devices: The low toxicity and migration resistance of trimellitates like TOTM make them suitable for use in medical tubing, blood bags, and other medical devices.[9][10]

Potential Applications in Drug Development

While the primary applications of this compound are in the polymer industry, its properties, particularly those of its well-studied isomer TOTM, suggest potential utility in the pharmaceutical and drug development sectors.

Biocompatibility and Use in Medical Devices

The low toxicity and high biocompatibility of high-molecular-weight trimellitates like TOTM have led to their use as safer alternatives to DEHP (di(2-ethylhexyl) phthalate) in medical devices.[10] Studies have shown that TOTM exhibits lower leaching from PVC materials compared to DEHP, reducing patient exposure to potentially harmful plasticizers.[11] This makes it a candidate for use in devices such as:

Potential as a Pharmaceutical Excipient

As a stable, non-volatile, and biocompatible oily liquid, this compound could potentially be explored as a lipid-based excipient in oral drug formulations.[12] Lipid excipients are known to enhance the solubility and bioavailability of poorly water-soluble drugs.

Potential roles as an excipient:

-

Solubilizer: For lipophilic active pharmaceutical ingredients (APIs).

-

Vehicle in Self-Emulsifying Drug Delivery Systems (SEDDS): To improve the dissolution and absorption of APIs.

-

Component of Topical Formulations: Its low volatility and skin conditioning properties could be beneficial in creams and ointments.

Workflow for Biocompatibility Assessment

References

- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. ISO standard for determining migration of plasticizers - NVC Packaging Centre [en.nvc.nl]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]

- 9. Plasma treatment reduces migration of plasticizers from blood bags [fraunhofer.de]

- 10. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]

comprehensive literature review on trihexyl benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl benzene-1,2,4-tricarboxylate, a tri-substituted benzene derivative, is a compound with potential applications in various scientific fields. This document provides a comprehensive literature review of its chemical and physical properties, synthesis, and available biological data. While direct applications in drug development are not extensively documented, this guide explores the characteristics of closely related analogs to infer potential areas of investigation. This technical guide aims to be a foundational resource for researchers and professionals interested in the further exploration of this compound.

Introduction

This compound, also known as trihexyl trimellitate, is an organic compound with the chemical formula C₂₇H₄₂O₆. Structurally, it is the trihexyl ester of benzene-1,2,4-tricarboxylic acid. Its molecular structure consists of a central benzene ring substituted with three hexyl ester groups at positions 1, 2, and 4. This compound belongs to the class of aromatic esters and is recognized for its use as a plasticizer.[1] While its primary applications have been in the polymer industry, its physicochemical properties suggest potential for exploration in other areas, including the pharmaceutical sciences. This document consolidates the current knowledge on this compound and its analogs to serve as a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₂O₆ | PubChem[1] |

| Molecular Weight | 462.6 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1528-49-0 | PubChem[1] |

| Physical Description | Liquid | PubChem[1] |

| Melting Point | -46 °C | LookChem[2] |

| Boiling Point | 260-262 °C (at 4 mmHg) | LookChem[2] |

| Density | 1.026 g/cm³ | LookChem[2] |

| Water Solubility | 33.3 ng/L at 25 °C | LookChem[2] |

| LogP | 6.89790 | LookChem[2] |

| Refractive Index | n20/D 1.487 | LookChem[2] |

Synthesis and Characterization

Experimental Protocol for Synthesis

The synthesis of this compound typically involves the esterification of trimellitic anhydride with hexan-1-ol. A common catalytic agent for this type of reaction is tetrabutoxytitanium.

Materials:

-

Trimellitic anhydride

-

Hexan-1-ol

-

Tetrabutoxytitanium (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A reaction flask is charged with trimellitic anhydride and a stoichiometric excess of hexan-1-ol.

-

Toluene is added to the mixture to facilitate the azeotropic removal of water produced during the reaction.

-

A catalytic amount of tetrabutoxytitanium is added to the reaction mixture.

-

The mixture is heated to reflux, and the water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess hexan-1-ol and toluene are removed under reduced pressure.

-

The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted trimellitic anhydride and acidic byproducts.

-

The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

The synthesized compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the presence of the aromatic and hexyl ester protons and carbons, respectively.[1]

-

Mass Spectrometry (MS): Techniques like LC-ESI-QTOF can be used to determine the molecular weight and fragmentation pattern of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reverse-phase HPLC, are suitable for assessing the purity of the compound and for pharmacokinetic studies.[3]

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of literature specifically detailing the biological activity and pharmacological applications of this compound. The compound is listed as a potential endocrine-disrupting compound in some databases.[1]

However, valuable insights can be drawn from studies on its close structural analog, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate , also known as trioctyl trimellitate (TOTM).

Toxicity Profile of Analogs

Studies on TOTM indicate that it exhibits low toxicity. In animal models, it has shown no adverse effects on reproduction or development.[4] Acute toxicity studies in rats have also demonstrated its low toxicity profile.[5] A significant portion of ingested TOTM is excreted unchanged or as metabolites, suggesting a low potential for bioaccumulation.[4]

Potential as a Drug Delivery Vehicle

The physicochemical properties of TOTM, such as its biocompatibility and low volatility, make it a promising candidate for drug delivery systems.[4] Its hydrophobic nature could be leveraged to improve the solubility and bioavailability of poorly water-soluble drugs.[4] Research is ongoing to explore the use of TOTM in nanoparticles for targeted drug delivery, which could allow for controlled release and enhanced therapeutic efficacy.[4]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Conceptual Drug Delivery Application of a Related Analog (TOTM)

Caption: Conceptual model of TOTM as a carrier in a drug delivery system.

Conclusion and Future Perspectives

This compound is a well-characterized compound with established physicochemical properties and synthesis routes. While its primary application has been as a plasticizer, the properties of its close analog, trioctyl trimellitate, suggest that it could be a subject of interest in pharmaceutical research, particularly in the area of drug delivery. The low toxicity profile and high lipophilicity of these types of molecules make them attractive candidates for formulating poorly soluble drugs.

Future research should focus on a number of key areas:

-

Biological Screening: A comprehensive biological screening of this compound is needed to identify any potential therapeutic activities.

-

Toxicology Studies: Detailed in vitro and in vivo toxicology studies are required to establish a definitive safety profile for pharmaceutical applications.

-

Formulation Development: Investigating its potential as an excipient or a carrier in various drug delivery systems, such as nanoemulsions, solid lipid nanoparticles, and self-emulsifying drug delivery systems, could be a fruitful area of research.

References

The Evolving Synthesis of Trihexyl Benzene-1,2,4-tricarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, a key member of the trimellitate family of plasticizers, has played a significant role in the advancement of polymer science and various industrial applications. Its unique properties, including high thermal stability, low volatility, and excellent compatibility with a range of polymers, have made it an indispensable component in the manufacturing of high-performance flexible PVC, wire and cable insulation, and other specialized materials. This technical guide provides a comprehensive overview of the historical development of the synthesis of this compound, detailing the evolution of synthetic methodologies, from early direct esterification techniques to more refined multi-step processes. The guide includes detailed experimental protocols, comparative data on reaction parameters, and visualizations of the synthetic pathways to offer a thorough understanding for researchers and professionals in the field.

Historical Perspective: The Quest for High-Performance Plasticizers

The development of plasticizers is intrinsically linked to the rise of synthetic polymers in the 20th century. Early plastics were often brittle and difficult to process, necessitating the discovery of additives that could impart flexibility and durability. While the plasticizing effects of certain oils and waxes were known earlier, the industrial-scale production of polymers like polyvinyl chloride (PVC) in the 1920s spurred the search for more effective and stable plasticizers.[1][2] This era saw the emergence of various ester-based compounds as leading candidates.

The synthesis of trialkyl trimellitates, including this compound, represents a significant advancement in plasticizer technology, driven by the need for materials with superior performance at elevated temperatures. The core of its synthesis revolves around the derivatization of trimellitic acid or its anhydride.

Core Synthetic Strategies and Their Evolution

The synthesis of this compound has historically followed two principal routes:

-

Direct Esterification of Trimellitic Anhydride with Hexanol: This is the most straightforward approach, involving the reaction of trimellitic anhydride with n-hexanol in the presence of a catalyst.

-

Two-Step Synthesis via Transesterification: This method involves an initial esterification of trimellitic anhydride with a lower alcohol, typically methanol, to form trimethyl trimellitate. This intermediate is then subjected to transesterification with n-hexanol to yield the final product.

The choice between these methods has evolved based on factors such as raw material purity, desired product quality, and process economics.

Early Developments: The Direct Esterification Approach

The direct esterification of trimellitic anhydride with long-chain alcohols was one of the earliest methods employed for the production of trimellitate plasticizers. This method, a variation of the Fischer-Speier esterification, is conceptually simple and involves a one-pot reaction.

dot

Caption: Direct Esterification of Trimellitic Anhydride.

This process is typically carried out at elevated temperatures to drive the reaction towards completion and facilitate the removal of water, a byproduct of the esterification.

Advancements and Refinements: The Two-Step Transesterification Process

With increasing demands for higher purity and better color quality in plasticizers, the two-step transesterification process gained prominence. This method offers several advantages over direct esterification, particularly in handling impurities present in the trimellitic anhydride feedstock.[3][4]

The initial methyl esterification of trimellitic anhydride is a relatively clean reaction, and the resulting trimethyl trimellitate can be purified by distillation to a high degree. This purified intermediate is then used in the transesterification reaction with n-hexanol.

dot

Caption: Two-Step Transesterification Synthesis Pathway.

This approach generally yields a product with lower color and higher purity, as many of the color-forming impurities and byproducts from the initial esterification are removed during the intermediate purification step.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods, compiled from various sources.

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Direct Esterification | Two-Step Transesterification |

| Starting Materials | Trimellitic Anhydride, n-Hexanol | Trimellitic Anhydride, Methanol, n-Hexanol |

| Typical Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | Titanates (e.g., Tetrabutyl titanate) |

| Reaction Temperature | 190-220 °C[5] | Step 1: 60-160 °C; Step 2: 185-245 °C[4][6] |

| Reaction Time | 3-4 hours[6] | Step 1: 1-3 hours; Step 2: 3-4 hours[4][6] |

| Reported Yield | >85%[5] | >95%[4] |

| Product Purity | Generally lower due to side reactions | High, due to intermediate purification |

| Product Color | Can be higher | Generally lower (better) |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods. These are generalized procedures and may require optimization based on specific laboratory conditions and desired product specifications.

Protocol 1: Direct Esterification of Trimellitic Anhydride with n-Hexanol

Materials:

-

Trimellitic anhydride

-

n-Hexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Sodium sulfate (for drying)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a temperature probe is charged with trimellitic anhydride, a molar excess of n-hexanol (typically a 1:3.5 to 1:4.5 molar ratio of anhydride to alcohol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.3% by weight of the trimellitic anhydride).[6] Toluene is added to facilitate azeotropic removal of water.

-

The mixture is heated with stirring. The reaction temperature is gradually increased to 185-195 °C.[6]

-

The reaction is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

The reaction mixture is then cooled. The excess n-hexanol and toluene are removed by vacuum distillation.

-

The crude product is neutralized by washing with a sodium bicarbonate solution to remove the acid catalyst.

-

The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The final product is obtained after filtration. Further purification can be achieved by vacuum distillation.

Protocol 2: Two-Step Synthesis via Transesterification

Step 1: Synthesis of Trimethyl Trimellitate

Materials:

-

Trimellitic anhydride

-

Methanol

-

Sulfuric acid (catalyst)

Procedure:

-

Trimellitic anhydride and a molar excess of methanol are charged into a reaction vessel equipped with a stirrer and a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux (approximately 65 °C) and maintained for 1-3 hours.[4]

-

After the reaction is complete, the excess methanol is removed by distillation.

-

The crude trimethyl trimellitate is then purified by vacuum distillation to obtain a high-purity intermediate.

Step 2: Transesterification of Trimethyl Trimellitate with n-Hexanol

Materials:

-

Purified trimethyl trimellitate

-

n-Hexanol

-

Tetrabutyl titanate (catalyst)

Procedure:

-

The purified trimethyl trimellitate and a molar excess of n-hexanol are added to a reaction flask equipped with a stirrer, a distillation column, and a temperature probe.

-

A catalytic amount of tetrabutyl titanate is added.

-

The mixture is heated to 185-245 °C under a nitrogen atmosphere to initiate the transesterification reaction.[6]

-

Methanol, the byproduct of the transesterification, is continuously removed by distillation.

-

The reaction progress is monitored by measuring the amount of methanol collected. The reaction is driven to completion by the continuous removal of methanol.

-

Once the reaction is complete, the excess n-hexanol is removed under reduced pressure.

-

The crude this compound is then purified. This may involve treatment with activated carbon for decolorization followed by filtration.

Logical Workflow for Synthesis and Purification

The overall workflow for the industrial production of high-purity this compound typically follows the two-step transesterification process to ensure a high-quality final product.

dot

Caption: Industrial Production Workflow.

Conclusion

The synthesis of this compound has evolved from straightforward direct esterification methods to more sophisticated two-step processes that allow for greater control over product purity and quality. The historical development reflects the broader trends in the chemical industry towards more efficient, selective, and cleaner manufacturing processes. For researchers and professionals in polymer science and drug development, a thorough understanding of these synthetic routes, their underlying chemistry, and the associated experimental parameters is crucial for the innovation and application of high-performance materials. The detailed protocols and comparative data presented in this guide offer a valuable resource for both laboratory-scale synthesis and the optimization of industrial production processes.

References

- 1. Timeline of plastic development - Wikipedia [en.wikipedia.org]

- 2. The history of plastic in 15 key dates | CARBIOS Active [carbios-active.com]

- 3. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 4. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 5. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 6. CN101973884A - Method for preparing triisononyl trimellitate (TINTM) - Google Patents [patents.google.com]

An In-depth Technical Guide on the Health and Safety of Trihexyl benzene-1,2,4-tricarboxylate

Disclaimer: This technical guide provides a summary of available health and safety data for trihexyl benzene-1,2,4-tricarboxylate. A significant lack of publicly available toxicological and ecotoxicological data exists for the specific isomer, tri-n-hexyltrimellitate (CAS 1528-49-0). To provide a more comprehensive assessment of potential hazards, this guide includes detailed data on the closely related and more studied isomer, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM, CAS 3319-31-1), as a surrogate. It is crucial to note that while structurally similar, the toxicological and environmental profiles of these isomers may differ. The information provided herein is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal risk assessment.

Tri-n-hexyltrimellitate (CAS 1528-49-0)

Tri-n-hexyltrimellitate is a chemical for which there is a notable scarcity of comprehensive health and safety data in the public domain. The available information is largely limited to its physical and chemical properties.

Physical and Chemical Properties

A summary of the known physical and chemical properties of tri-n-hexyltrimellitate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C27H42O6 | [1] |

| Molecular Weight | 462.62 g/mol | [1] |

| Appearance | Clear slightly yellow liquid | [1] |

| Melting Point | -46 °C | [1] |

| Boiling Point | 260-262 °C @ 4 mmHg | [1] |

| Flash Point | 219.9 °C | [1] |

| Density | 1.015 g/cm³ | [1] |

| Water Solubility | 33.3 ng/L @ 25 °C | [1] |

| log Kow (octanol/water partition coefficient) | 8.87 @ 25 °C | [1] |

Toxicological Data

Ecotoxicological Data

Similarly, detailed ecotoxicological data for tri-n-hexyltrimellitate are scarce. One source provides a hazard statement, "H413 May cause long lasting harmful effects to aquatic life," but does not cite the underlying data or experimental protocols[1]. Without quantitative data on its effects on aquatic organisms, its environmental risk cannot be fully characterized.

Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM, CAS 3319-31-1) as a Surrogate

Given the data gaps for tri-n-hexyltrimellitate, this section provides a detailed overview of the health and safety data for its branched-chain isomer, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate, commonly known as Trioctyl Trimellitate (TOTM). TOTM is a high-production-volume chemical and has been subject to more extensive toxicological and environmental assessment.

Physical and Chemical Properties of TOTM

The physical and chemical properties of TOTM are summarized in Table 2.

| Property | Value | Reference |

| Molecular Formula | C33H54O6 | [2] |

| Molecular Weight | 546.79 g/mol | [2] |

| Appearance | Yellow oily liquid | [3] |

| Melting Point | < -50 °C | [2] |

| Boiling Point | 283 °C @ 4 hPa | [2] |

| Vapor Pressure | <2.8 x 10-4 Pa @ 100 °C | [2] |

| Water Solubility | 0.13 mg/L @ 25 °C | [2] |

| log Kow (octanol/water partition coefficient) | 5.94 @ 25 °C | [2] |

| Density | 0.987 - 0.990 g/cm³ @ 20 °C | [2] |

Toxicological Data for TOTM

A summary of the toxicological data for TOTM is presented in Table 3.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg bw | [2] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2 mL/kg | [2] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 2,600 mg/m³ (4h) | [2] |

| Skin Irritation | Animal | Dermal | Slightly irritating | [2] |

| Eye Irritation | Animal | Ocular | Slightly irritating | [2] |

| Skin Sensitization | Guinea Pig | Dermal | Not sensitizing | [2] |

| Repeated Dose Toxicity (28-day) | Rat | Oral (diet) | NOAEL = 184 mg/kg bw/day | [2] |

| Reproductive/Developmental Toxicity Screening | Rat | Oral | NOAEL (male reproductive) = 100 mg/kg bw/day; NOAEL (female reproductive & developmental) = 1,000 mg/kg bw/day | [2] |

| Mutagenicity (Ames test) | S. typhimurium | In vitro | Non-mutagenic | [2] |

| Chromosomal Aberration | Mammalian cells | In vitro | Non-clastogenic | [2] |

Ecotoxicological Data for TOTM

A summary of the ecotoxicological data for TOTM is presented in Table 4.

| Endpoint | Species | Duration | Value | Reference |

| Fish Acute Toxicity | Medaka (Oryzias latipes) | 96h | LC50 > 100 mg/L | [2] |

| Daphnia Acute Toxicity | Daphnia magna | 48h | EC50 > 180 mg/L | [2] |

| Algae Growth Inhibition | Selenastrum capricornutum | 72h | EC50 > 100 mg/L | [2] |

| Fish Chronic Toxicity | Medaka (Oryzias latipes) | 14d | LC50 > 75 mg/L | [2] |

| Daphnia Chronic Toxicity | Daphnia magna | 21d | Reproduction > 55.6 mg/L | [2] |

| Biodegradation | Activated sludge | 4 weeks | 4.2% (Not readily biodegradable) | [2] |

| Bioaccumulation Factor (BCF) | Carp | 6 weeks | < 1 to 2.7 | [2] |

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401): The test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rats). A control group receives the vehicle only. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.